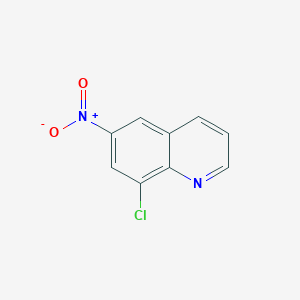

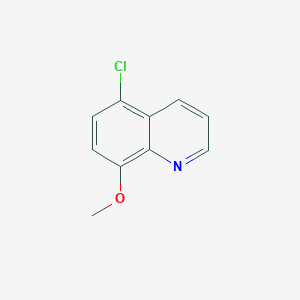

5-Chloro-8-methoxyquinoline

Overview

Description

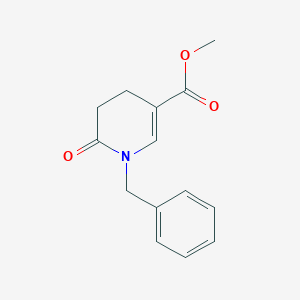

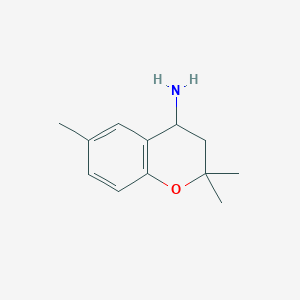

5-Chloro-8-methoxyquinoline is a chemical compound with the linear formula C10H8ClNO . It has a molecular weight of 193.634 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 5-Chloro-8-methoxyquinoline and its derivatives involves various processes. For instance, 8-Amino-5-methoxyquinoline is a substituted quinoline derivative that can be prepared using 5-chloro-2-nitroaniline as a starting material . Another method involves the use of solvent-assisted co-grinding to synthesize 8-Hydroxy quinoline-5-sulfonic acid-5-chloro-8-hydroxyquinoline cocrystal .Molecular Structure Analysis

The molecular structure of 5-Chloro-8-methoxyquinoline is represented by the linear formula C10H8ClNO . The average mass is 177.630 Da and the monoisotopic mass is 177.034531 Da .Chemical Reactions Analysis

5-Chloro-8-methoxyquinoline can undergo various chemical reactions. For instance, it can be used for alkylation of azacrowns with benzylic halides to attach fluorionophoric substituents onto the ring . Another study shows that electrophilic halogenation of 8-methoxyquinoline with molecular bromine and NBS was studied in various solvents .Scientific Research Applications

Chemosensor for Metal Ions

- Cadmium Detection: 5-Chloro-8-methoxyquinoline has been characterized as a chemosensor for cadmium ions. This compound selectively responds to Cd2+ over other tested metal ions, showing potential for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis and Derivatives

- Synthesis of Derivatives: It undergoes a lithium-halogen exchange reaction with alkyllithiums, leading to the formation of 5-alkyl substituted derivatives, indicating its usefulness in organic synthesis (Hojjatie et al., 1989).

- Synthesis Process: Another study focused on the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine and diethyl(ethoxymethylene) malonate, highlighting the optimized reaction conditions for producing this compound (Jiang Jia-mei, 2010).

Antibacterial and Antifungal Properties

- Antimicrobial Studies: 5-Chloro-8-methoxyquinoline derivatives have been investigated for their antibacterial and antifungal activities against various strains, showing the potential of these compounds in the development of new antimicrobial agents (Murugavel et al., 2017).

- Mycoplasma Species: The in vitro activities of 5-chloro-8-hydroxyquinoline (a related compound) against different species of mycoplasma have been studied, demonstrating its effectiveness as an antimicrobial agent (Cosgrove & Baines, 1978).

Solubility and Physicochemical Properties

- Solubility Modeling: The solubility of 5-chloro-8-hydroxyquinoline in various solvents has been modeled, providing insights into its physicochemical properties and potential pharmaceutical applications (Wan et al., 2020).

Antituberculosis Activity

- Gelation Behavior: The gelation behavior of 5-chloro-8-hydroxyquinoline, an antituberculosis agent, in aqueous alcohol solutions was studied. This research contributes to understanding the drug's properties and potential applications in medicinal chemistry (Kolehmainen et al., 2012).

Spectroscopic Characterization

- Spectroscopic and Reactive Properties: Combined spectroscopic and computational studies have been performed on 5-chloro-8-hydroxyquinoline to evaluate its reactive properties, contributing to the development of materials with nonlinear optical (NLO) behavior (Sureshkumar et al., 2018).

Mechanism of Action

While the specific mechanism of action for 5-Chloro-8-methoxyquinoline is not explicitly mentioned in the search results, compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which is similar to 5-Chloro-8-methoxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Safety and Hazards

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, similar to 5-Chloro-8-methoxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name |

5-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCSDQVSXILXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539709 | |

| Record name | 5-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-8-methoxyquinoline | |

CAS RN |

17012-44-1 | |

| Record name | 5-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B173505.png)

![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)